4-Tosyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1H-pyrazol-5-amine |
InChI |
InChI=1S/C10H11N3O2S/c1-7-2-4-8(5-3-7)16(14,15)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
BNORKAMOYBNKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tosyl 1h Pyrazol 5 Amine and Its Derivatives
Strategies for the Synthesis of Pyrazol-5-amines
The synthesis of the pyrazol-5-amine scaffold is a cornerstone of many synthetic efforts in medicinal and agricultural chemistry. Various methods have been developed to efficiently construct this heterocyclic system.
Cyclocondensation Reactions in Pyrazole (B372694) Formation
Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrazole ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. A common approach for the synthesis of 5-aminopyrazoles is the reaction of hydrazines with β-ketonitriles or their derivatives. beilstein-journals.orgnih.gov For instance, the reaction of arylhydrazines with malononitrile (B47326) derivatives can yield 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. encyclopedia.pub Similarly, 5-amino-1-arylpyrazole-4-carbonitriles can be synthesized from arylhydrazine hydrochloride and 2-(ethoxymethyl)malononitrile. encyclopedia.pub
Another variation involves the cyclocondensation of hydrazine hydrate with N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides to afford 5-aminopyrazoles, which can then be used in subsequent reactions. encyclopedia.pub The versatility of this approach allows for the introduction of various substituents on the pyrazole ring by choosing appropriately substituted starting materials.
Table 1: Examples of Cyclocondensation Reactions for Pyrazol-5-amine Synthesis
| Hydrazine Derivative | 1,3-Dielectrophile | Product | Reference |
|---|---|---|---|
| Arylhydrazines | Malononitrile derivatives | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | encyclopedia.pub |
| Arylhydrazine hydrochloride | 2-(ethoxymethyl)malononitrile | 5-Amino-1-arylpyrazole-4-carbonitriles | encyclopedia.pub |
| Hydrazine hydrate | N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | 5-Aminopyrazoles | encyclopedia.pub |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.org Several MCRs have been developed for the synthesis of pyrazol-5-amines and their fused derivatives.
One such approach involves the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile. rsc.org This reaction can be catalyzed by sodium p-toluene sulfonate (NaPTS) in an aqueous medium, offering a green and efficient route to multisubstituted 5-amino pyrazoles. rsc.org Another example is the synthesis of amino pyrazole thioether derivatives through a metal-, catalyst-, and solvent-free cascade reaction mediated by iodine. rsc.org
MCRs also provide access to complex fused pyrazole systems. For example, the reaction of 5-aminopyrazoles, cyclic β-diketones, and aryl aldehydes can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov Similarly, spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives can be constructed from the multicomponent reaction of 5-aminopyrazoles, ketones, and isatin. nih.gov
Table 2: Selected Multicomponent Reactions for Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate (NaPTS), aqueous medium | Multisubstituted 5-amino pyrazoles | rsc.org |
| Phenylhydrazine hydrochloride, 3-aminocrotononitrile | Iodine | Amino pyrazole thioether derivatives | rsc.org |
| 5-Aminopyrazoles, cyclic β-diketones, aryl aldehydes | - | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |
| 5-Aminopyrazoles, ketones, isatin | - | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | nih.gov |
N-Tosylhydrazone-Mediated Cyclization Pathways
N-tosylhydrazones are versatile intermediates in organic synthesis, often serving as precursors to diazo compounds. nih.gov They have been utilized in various cyclization strategies to form pyrazole rings. One approach involves the base-mediated decomposition of N-tosylhydrazones to generate diazo compounds in situ, which can then undergo cycloaddition reactions with alkynes to furnish pyrazoles. nih.gov
A more direct method involves the [3+2] cycloaddition of N-tosylhydrazones with alkynes. For instance, a regioselective synthesis of 3,4,5-trisubstituted pyrazoles has been reported through a three-component reaction of thiazolidinedione chalcones, benzaldehydes, and N-tosyl hydrazine. rsc.org In this reaction, the N-tosylhydrazone is formed in situ from the aldehyde and N-tosyl hydrazine. rsc.org Furthermore, a facile method for preparing 5-amino-1H-pyrazole-4-carbonitriles has been developed using N-tosylhydrazones. acs.org This process is believed to proceed through an N-tosylhydrazonoyl chloride intermediate that reacts with malononitrile followed by intramolecular cyclization and detosylation. acs.org
The reaction of α,β-alkynic hydrazones mediated by catalysts like CuI can also lead to the formation of substituted pyrazoles through electrophilic cyclization. nih.gov Additionally, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed via the electrophilic cyclization of α,β-alkynic hydrazones, highlighting the tunability of these reactions. nih.gov
Direct Functionalization Approaches to 4-Tosyl-1H-pyrazol-5-amine Analogs
The synthesis of analogs of this compound often relies on the direct functionalization of a pre-existing pyrazole core. This allows for the late-stage introduction of various functional groups, providing access to a diverse range of derivatives.
C-H Functionalization Strategies
Transition-metal-catalyzed C-H functionalization has become a powerful strategy for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized substrates. nih.gov This approach offers a more atom-economical and efficient route to functionalized pyrazoles.
Various transition metals, with palladium being prominent, have been employed to catalyze the C-H arylation, alkenylation, and alkylation of pyrazoles. bohrium.com The regioselectivity of these reactions is a key challenge, and strategies to control it include the use of directing groups attached to the pyrazole nitrogen. bohrium.comrsc.org For example, a 2-pyridyl group can direct C5-selective C-H functionalization. rsc.org While C5 functionalization is more common due to the higher acidity of the C5-H bond, especially with electron-withdrawing groups at C4, methods for C3 and C4 functionalization are also being developed. bohrium.comrsc.org
Table 3: Overview of C-H Functionalization Strategies for Pyrazoles
| Functionalization Type | Catalyst/Strategy | Key Features | Reference(s) |
|---|---|---|---|
| C-H Arylation | Pd, Cu catalysts | Regioselectivity can be an issue; directing groups can be used. | bohrium.com |
| C-H Alkenylation | Ni, Rh, Pd catalysts | Dehydrogenative Heck and hydroarylation are common approaches. | bohrium.com |
| C-H Alkylation | Pd catalysts | Less explored; often uses activated alkyl halides. | rsc.org |
Halogenation Protocols (e.g., C4-Halogenation)
The introduction of halogen atoms onto the pyrazole ring is a valuable transformation, as halogenated pyrazoles can serve as versatile intermediates for further cross-coupling reactions. Direct C-H halogenation provides an efficient route to these compounds.
A metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. beilstein-archives.org This reaction proceeds at room temperature and offers good to excellent yields for a broad range of substrates. beilstein-archives.org Mechanistic studies suggest that DMSO can act as both a solvent and a catalyst in this transformation. beilstein-archives.org This method is particularly relevant for the synthesis of C4-functionalized analogs of this compound. The halogenated products can then be subjected to various cross-coupling reactions to introduce a wide array of substituents at the C4 position.
Sulfenylation Reactions at the Pyrazole Core
Sulfenylation, the introduction of a thioether group, at the C4 position of the pyrazole ring is a key modification of pyrazol-5-amine derivatives. Research has established methods for the C-S bond formation using various sulfur reagents and catalytic systems.
| Method | Starting Materials | Reagents | Key Features |
| TBAI-mediated Sulfenylation | N,3-diaryl-1-arylsulfonyl-1H-pyrazol-5-amine, Arylsulfonyl hydrazide | TBAI | C-S bond formation with N-S bond cleavage researchgate.net |
| Aqueous Sulfenylation | 4-iodo-1H-pyrazole-5-amine, Arylsulfonyl hydrazide | Water (solvent) | Metal-free, green conditions, odorless sulfur source researchgate.net |
| Three-Component Reaction | 3-Oxo-3-arylpropanenitriles, Arylsulfonyl hydrazides | NIS | Sequential cyclization and sulfenylation researchgate.net |
| One-Pot, Two-Step Reaction | 3-Oxo-3-arylpropanenitriles, Hydrazine derivative, Arylsulfonyl hydrazides | I2, NIS | Good atomic economy, mild conditions researchgate.net |
Sulfonamidation Reactions
The pyrazole sulfonamide moiety is a significant structural motif in medicinal chemistry. nih.govnih.gov The synthesis of pyrazole-4-sulfonamides typically involves a two-step process: sulfonylation of the pyrazole core followed by amidation.
The sulfonylation of a pyrazole, such as 3,5-dimethyl-1H-pyrazole, can be achieved using chlorosulfonic acid in chloroform. The reaction mixture is then treated with thionyl chloride to yield the corresponding pyrazole-4-sulfonyl chloride. nih.gov Optimization of this step has shown that using chloroform as the solvent provides better yields compared to dichloromethane (DCM). nih.gov
The resulting pyrazole sulfonyl chloride is then reacted with various primary or secondary amines to form the desired sulfonamide derivatives. nih.gov The choice of base and solvent for this amidation step is crucial for achieving good yields. Studies comparing different bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), found that DIPEA in DCM gave superior results. nih.gov
Table 2.2.4.1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole nih.gov
| Entry | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Chlorosulfonic acid, Thionyl chloride | Dichloromethane | 78 |
Table 2.2.4.2: Optimization of Sulfonamidation Conditions nih.gov
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Triethylamine (TEA) | Dichloromethane | 26-46 |
| 2 | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | 55 |
Regioselective Synthesis of Substituted this compound Derivatives
Achieving regiocontrol is paramount in the synthesis of substituted pyrazoles to ensure the desired biological activity. Several methods have been developed for the regioselective synthesis of pyrazole derivatives, which can be adapted for analogs of this compound.
One of the most common methods for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.govresearchgate.net The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine attacks which carbonyl group, is influenced by the electronic and steric properties of the substituents on both reactants. nih.gov This allows for the controlled synthesis of specific regioisomers. nih.gov
Another powerful regioselective method involves the 1,3-dipolar cycloaddition of tosylhydrazones with other reactants. For instance, a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles utilizes the cycloaddition of tosylhydrazones and nitroalkenes. rsc.org The regioselectivity of this transformation has been confirmed by 2D-NMR techniques and DFT calculations, which show that the observed 3,4-diaryl product corresponds to the most stable transition state. rsc.org
Furthermore, an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity. organic-chemistry.org This method is noted for its improved substrate scope and regiocontrol compared to traditional approaches like the Knorr synthesis. The reaction is optimized with t-BuOK as the base and pyridine as the solvent. organic-chemistry.org The position of the substituents is reliably controlled by the structure of the starting tosylhydrazone and alkyne.
The inherent reactivity of the pyrazole ring also guides regioselectivity in substitution reactions. Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, as the electron-donating character of the two nitrogen atoms decreases the electron density at C3 and C5. pharmaguideline.comyoutube.com This intrinsic property can be exploited for the selective functionalization of a pre-formed pyrazole core.
Gram-Scale Synthetic Procedures and Optimization
Transitioning synthetic procedures from laboratory to gram-scale production requires careful optimization and, in some cases, a shift in methodology to ensure safety and efficiency.
An example of scaling up pyrazole synthesis is seen in the preparation of pyrazole-4-sulfonyl chloride. The process, starting with 25 grams of a pyrazole compound, was successfully conducted by reacting it with chlorosulfonic acid and thionyl chloride in chloroform. nih.gov This demonstrates the feasibility of producing key intermediates in significant quantities.
When scaling up, potentially hazardous steps must be carefully managed. In the synthesis of 3,5-diamino-1H-pyrazole, a potentially dangerous diazotization step used at the 1-gram lab scale was re-engineered into a safer and more manageable flow chemistry process for the 400-gram scale synthesis. mdpi.com This highlights the importance of process safety assessments and the adoption of technologies like flow chemistry for large-scale production. mdpi.com Optimization for large-scale synthesis also involves practical considerations such as solvent choice, moving from carcinogenic options like 1,4-dioxane to safer alternatives like tetrahydrofuran (THF) for salt formation steps. mdpi.com
Reactivity and Derivatization Chemistry of 4 Tosyl 1h Pyrazol 5 Amine
Reactions Involving the Amino Group
The exocyclic 5-amino group of 4-Tosyl-1H-pyrazol-5-amine is a primary nucleophilic center, readily participating in reactions typical of primary aromatic amines. These include N-arylation, condensation, and cyclization reactions, which are fundamental for building more complex molecular architectures.
N-Arylation Reactions
The direct formation of a carbon-nitrogen bond to connect an aryl group to the 5-amino position is a key transformation. While direct N-arylation of this compound is not extensively documented, the reactivity of 5-aminopyrazoles in transition-metal-catalyzed cross-coupling reactions is well-established, suggesting analogous reactivity. The two predominant methods for such transformations are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig reaction is a powerful method for C–N bond formation. An efficient palladium-catalyzed procedure for the N-arylation of 1,3-disubstituted 1H-pyrazol-5-amines with various aryl halides has been developed. researchgate.net This methodology typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like XPhos, and a base like KOH. researchgate.net The reaction proceeds in a single step using commercially available aminopyrazoles and aryl halides, offering a direct route to 5-N-aryl-pyrazol-5-amines with satisfactory yields. researchgate.net This approach is highly versatile and tolerates a wide range of functional groups on the aryl halide partner. Given the structural similarity, this method is expected to be applicable to this compound.
Copper-Catalyzed N-Arylation: The Ullmann condensation represents a classical and still widely used method for N-arylation. Copper-catalyzed N-arylation of 5-aminopyrazoles has been successfully demonstrated, particularly in intramolecular contexts to form fused heterocyclic systems like pyrazolo[3,4-b]indoles. rsc.org These reactions can often be performed under ligand-free conditions, using a simple copper salt like CuCl as the catalyst. rsc.org The copper-catalyzed approach is a valuable alternative to palladium-based systems and has been shown to be effective for the N-arylation of various amino-N-heterocycles. semanticscholar.orgresearchgate.net
| Reaction Type | Typical Catalyst/Reagents | Key Features | Applicability to this compound |
|---|---|---|---|
| Palladium-Catalyzed Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos, Base (e.g., KOH) | High efficiency, broad substrate scope, tolerance of functional groups. | Highly likely to be effective for coupling with aryl halides. |
| Copper-Catalyzed Ullmann Condensation | Cu(I) or Cu(II) salt, Base | Cost-effective, often ligand-free, suitable for intra- and intermolecular couplings. rsc.org | Demonstrated for similar 5-aminopyrazoles, suggesting good applicability. |
Condensation and Cyclization Reactions to Fused Systems
The 5-amino group, in conjunction with the adjacent C4-carbon of the pyrazole (B372694) ring, serves as a versatile building block for the synthesis of fused heterocyclic systems. Through condensation and subsequent cyclization with appropriate bifunctional electrophiles, a variety of fused pyrazoloazines can be constructed. beilstein-journals.org 5-Aminopyrazoles are known to react with reagents like 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bielectrophiles to yield fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. beilstein-journals.org
For instance, the reaction of 5-aminopyrazoles with β-ketoesters or 1,3-diketones is a classical and widely used strategy to construct the pyrazolo[1,5-a]pyrimidine core. beilstein-journals.org This reaction typically proceeds by initial condensation of the 5-amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.
Reactions at the Pyrazole Ring System
Beyond the reactivity of the amino group, the pyrazole ring itself is amenable to functionalization and annulation, leading to the formation of important bicyclic heterocyclic scaffolds. The tosyl group at the N1 position acts as an electron-withdrawing group, influencing the reactivity of the ring.
Ring Annulation Reactions (e.g., [5+1] Annulation)
Ring annulation reactions that build a new ring onto the pyrazole core are crucial for synthesizing fused systems. A key strategy for introducing a single carbon atom, which can then be elaborated into a new ring, is the Vilsmeier-Haack reaction. This reaction utilizes the Vilsmeier reagent (typically formed from POCl₃ and DMF) to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings.
The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position. researchgate.net The Vilsmeier-Haack reaction is a powerful tool for the C4-formylation of various pyrazole derivatives. researchgate.netnih.govscispace.commdpi.com The resulting 4-formylpyrazole is a versatile intermediate. The formyl group provides a handle for subsequent cyclization reactions, effectively serving as the one-carbon component in a [5+1] annulation strategy to build a fused six-membered ring. For example, the formyl group can undergo condensation with active methylene compounds, followed by cyclization to construct fused pyridines or pyrimidines. mdpi.com
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocyclic system. The synthesis of this core from this compound and its analogues typically involves the construction of the pyrimidine ring onto the pyrazole template. This is achieved by reacting the 5-aminopyrazole with a reagent that can provide the remaining atoms of the pyrimidine ring.
A common method involves the reaction of a 5-aminopyrazole-4-carbonitrile derivative with formic acid, which closes the pyrimidine ring. researchgate.net Another strategy involves reacting 5-aminopyrazoles with various nitriles under basic conditions to yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Furthermore, reaction with reagents like thiourea or acetic anhydride can also lead to the formation of the fused pyrimidine ring system. researchgate.net These reactions utilize the nucleophilicity of both the 5-amino group and the N1 atom of the pyrazole ring to form the new six-membered ring.
| Reagent | Resulting Fused System | Reference Example |
|---|---|---|
| Formic Acid (with 4-CN precursor) | Pyrazolo[3,4-d]pyrimidine | Reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in refluxing formic acid. researchgate.net |
| Various Nitriles / K-tert-butoxide | Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Microwave-assisted cyclization of an ortho-amino ester of pyrazole with nitriles. |
| Thiourea | Diaminopyrazolo[3,4-d]pyrimidine | Reaction of 5-amino-1-substituted-pyrazole-4-carbonitrile with thiourea. researchgate.net |
Construction of Pyrazolo[3,4-b]pyridine Systems
The synthesis of the isomeric pyrazolo[3,4-b]pyridine ring system is another important transformation of 5-aminopyrazoles. This is generally achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. This reaction is often referred to as the Friedländer annulation.
The mechanism typically involves an initial Michael addition of the C4-carbon of the pyrazole to the α,β-unsaturated system, or condensation of the 5-amino group with a carbonyl group of a 1,3-dicarbonyl compound. semanticscholar.org This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to afford the aromatic pyrazolo[3,4-b]pyridine core. semanticscholar.org For example, 5-amino-1-phenyl-pyrazole reacts with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ to yield 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines. rsc.org The reaction of 5-aminopyrazole derivatives with compounds like benzoylacetone or cyanoacetone also provides direct access to this fused heterocyclic system. researchgate.net
Synthesis of Imidazopyrazoles
The presence of an amino group adjacent to a ring nitrogen in this compound provides a strategic platform for the construction of fused heterocyclic systems, particularly imidazo[1,2-b]pyrazoles. This transformation is typically achieved through condensation reactions with bifunctional electrophiles, such as α-haloketones or their synthetic equivalents.
The general synthetic approach involves the initial N-alkylation of the endocyclic pyrazole nitrogen by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration sequence. The 5-amino group acts as the nucleophile in the cyclization step, attacking the carbonyl carbon to form the imidazole ring.
Research on analogous 5-aminopyrazole systems has demonstrated the feasibility of this approach. For instance, the reaction of 5-aminopyrazole derivatives with reagents like chloroacetonitrile, ethyl chloroacetate, and chloroacetone in the presence of a base such as triethylamine (TEA) in a solvent like N,N-dimethylformamide (DMF) has been shown to yield the corresponding imidazo[1,2-b]pyrazole derivatives. nih.gov Similarly, cyclization with 2-bromoacetophenone in the presence of potassium carbonate in acetone has been reported to be an effective method for the synthesis of aryl-substituted imidazo[1,2-b]pyrazoles. nih.gov
While specific examples utilizing this compound as the starting material are not extensively documented, the established reactivity patterns of 5-aminopyrazoles suggest that it would readily undergo these transformations. The electron-withdrawing nature of the 4-tosyl group is expected to influence the nucleophilicity of the pyrazole nitrogens and the amino group, potentially affecting reaction rates and conditions.
Table 1: Illustrative Synthesis of Imidazopyrazoles from 5-Aminopyrazole Analogs
| Starting 5-Aminopyrazole | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-phenyl-1H-pyrazole | 2-Bromoacetophenone | K₂CO₃, Acetone, reflux | 2,5-Diphenyl-1H-imidazo[1,2-b]pyrazole | ~72 | nih.gov |
| 5-Aminopyrazole derivative | Chloroacetonitrile | TEA, DMF | Imidazo[1,2-b]pyrazole derivative | 60-71 | nih.gov |
| 5-Aminopyrazole derivative | Ethyl chloroacetate | TEA, DMF | Imidazo[1,2-b]pyrazole derivative | 60-71 | nih.gov |
Tosyl Group Migrations and Transformations
The tosyl group at the 4-position of the pyrazole ring is a key functional handle that can undergo various transformations, including migration and removal. While specific studies on tosyl group migrations in this compound are limited, analogous transformations in other heterocyclic systems provide insights into its potential reactivity.
Tosyl Group Migration: Thermal and acid-catalyzed rearrangements of substituted pyrazoles have been observed, although these typically involve the migration of substituents other than a tosyl group. researchgate.net The stability of the C-S bond in the tosyl group generally makes its migration less common compared to other functionalities. However, under specific conditions, such as strong acid catalysis or high temperatures, intramolecular rearrangements involving the tosyl group cannot be entirely ruled out, potentially leading to the formation of isomeric products.
Detosylation: A more common and synthetically useful transformation of the tosyl group is its removal, a process known as detosylation or desulfonylation. This can be achieved through reductive cleavage, which replaces the C-S bond with a C-H bond. A variety of reducing agents can be employed for this purpose, including active metals like sodium or aluminum amalgam, and tin hydrides such as tributyltin hydride. wikipedia.orgresearchgate.net This reaction is valuable for accessing pyrazole derivatives that are unsubstituted at the 4-position, thereby increasing the molecular diversity accessible from this compound.
Table 2: Common Reagents for Reductive Desulfonylation
| Reagent | Conditions | Comments |
|---|---|---|
| Sodium amalgam (Na/Hg) | Methanol | Effective for a wide range of sulfones. |
| Aluminum amalgam (Al/Hg) | Aqueous THF | Milder alternative to sodium amalgam. |
| Tributyltin hydride (Bu₃SnH) | AIBN, Toluene, reflux | Radical-based reduction. |
Diversified Transformations of Functionalized Products
The functional groups present in this compound and its derivatives serve as points for further chemical modifications, enabling the synthesis of a wide array of complex molecules.
Transformations of the Amino Group: The 5-amino group can be readily acylated or alkylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base. semanticscholar.orgmdpi.comsemanticscholar.orgresearchgate.net Furthermore, the amino group can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a range of functionalities, including halogens (Cl, Br, I) and cyano groups, at the 5-position of the pyrazole ring. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.com This provides a powerful method for diversifying the substitution pattern of the pyrazole core.
Palladium-Catalyzed Cross-Coupling Reactions: The tosyl group itself, or more commonly, a halogen introduced via a Sandmeyer reaction, can participate in palladium-catalyzed cross-coupling reactions. For instance, a bromo or iodo substituent at the 4- or 5-position can be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to form new carbon-carbon bonds. researchgate.netrsc.orgacs.orgrsc.orgenamine.net These reactions are instrumental in the synthesis of biaryl and other complex pyrazole derivatives. While the direct use of a tosyl group as a leaving group in such couplings is less common for C-S bonds on heteroaromatic rings, related transformations on N'-tosyl arylhydrazines suggest its potential utility. researchgate.netrsc.org
Functionalization of Imidazopyrazole Products: The imidazopyrazole scaffold, synthesized as described in section 3.2.4, can also be further functionalized. Depending on the substituents introduced during its synthesis, various positions on the fused ring system are amenable to further chemical modification. For example, if a halogenated building block is used in the synthesis, the resulting halogenated imidazopyrazole can undergo palladium-catalyzed cross-coupling reactions to introduce additional diversity. researchgate.net
Table 3: Potential Diversification Reactions of this compound Derivatives
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | -NH₂ → -NHR or -NR₂ |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | -NH₂ → -NHCOR |
| Sandmeyer Reaction | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | -NH₂ → -X |
Mechanistic Investigations and Reaction Pathway Elucidation
Proposed Reaction Mechanisms for Synthetic Routes
The synthesis of the 4-Tosyl-1H-pyrazol-5-amine framework typically follows established routes for creating 5-aminopyrazole systems. A prevalent method involves the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dielectrophilic component. For the target molecule, a logical precursor would be a β-ketonitrile bearing a tosyl group at the α-position, such as 2-tosyl-3-oxopropanenitrile.
The general mechanism initiates with the nucleophilic attack of a hydrazine molecule on the ketone carbonyl group of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent and crucial step is an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the nitrile carbon. This cyclization forges the pyrazole (B372694) ring, and a final tautomerization yields the aromatic 5-aminopyrazole product.
Intermolecular vs. Intramolecular Pathways
The formation of the pyrazole ring is a classic example of a reaction sequence involving both intermolecular and intramolecular steps.
Intermolecular Step: The initial reaction is an intermolecular nucleophilic addition-elimination. Hydrazine, acting as the binucleophile, attacks the electrophilic carbonyl carbon of the 1,3-dicarbonyl equivalent (e.g., a tosylated β-ketonitrile). This first step is a bimolecular event that brings the two necessary components together, resulting in the formation of a key hydrazone or an enamine intermediate, depending on the specific substrate and conditions.
Intramolecular Step: Following the initial intermolecular reaction, the crucial ring-closing step occurs. This is an intramolecular nucleophilic attack where the free amino group of the hydrazine derivative attacks the nitrile group within the same molecule. nih.gov This cyclization is favored due to the proximity of the reacting centers, which are now tethered together. This intramolecular process is generally faster and more efficient than a corresponding intermolecular reaction, leading to the formation of the stable five-membered heterocyclic ring.
Another potential pathway involves the initial reaction of hydrazine with an α,β-unsaturated nitrile. This would proceed via an intermolecular Michael addition, followed by an intramolecular cyclization. nih.gov
Role of Catalysts and Reagents
The efficiency and selectivity of pyrazole synthesis can be significantly influenced by the choice of catalysts and reagents. While specific studies on this compound are not extensively detailed, the roles of common reagents in analogous pyrazole syntheses provide valuable insight.
| Reagent | Plausible Role in Synthesis/Functionalization |
| DMSO | Can act as a polar aprotic solvent, facilitating the dissolution of reagents and stabilizing charged intermediates. In some modern synthetic protocols, DMSO can also serve as a C1 source in cascade reactions for building the pyrazole core, though this is less typical for classic condensation routes. researchgate.netimperial.ac.ukorganic-chemistry.org |
| NIS | N-Iodosuccinimide is a source of electrophilic iodine. It is primarily used for the iodination of the pyrazole ring, often at the C4 position if unsubstituted, or as a mild oxidant to promote cyclization or subsequent aromatization steps. chemicalbook.comwikipedia.orgguidechem.com |
| TBAI | Tetrabutylammonium iodide can function as a phase-transfer catalyst, particularly in biphasic reaction systems, enhancing reaction rates. It can also serve as a soluble source of iodide ions for in situ generation of other iodine-based reagents or to participate in halogen exchange reactions. wikipedia.orgmdpi.com |
| Cs₂CO₃ | As a base, cesium carbonate is effective in abstracting protons. In pyrazole synthesis, it can be used to deprotonate the hydrazine or the β-ketonitrile precursor to generate a more potent nucleophile, thereby accelerating the condensation and cyclization steps. Its mild nature can be advantageous in preventing side reactions. |
Identification of Key Intermediates
The pathway from starting materials to the final pyrazole product proceeds through several identifiable, albeit often transient, intermediates. The most common route for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. nih.gov
Hydrazone Intermediate: The initial condensation of hydrazine with the keto group of a precursor like 2-tosyl-3-oxopropanenitrile leads to the formation of a hydrazone. This intermediate is the product of the first intermolecular step and contains all the necessary atoms for the subsequent cyclization. nih.gov
Michael Adduct: In syntheses starting from α,β-unsaturated nitriles (e.g., 2-tosylacrylonitrile), the first intermediate is a Michael adduct. This forms from the conjugate addition of hydrazine to the electron-deficient double bond. Dynamic equilibration between different adducts can occur, influencing the final regiochemical outcome. nih.gov
Cyclized Non-aromatic Intermediate: Following the intramolecular attack of the nitrogen on the nitrile group, a non-aromatic dihydropyrazole intermediate is formed. This species quickly undergoes a proton shift (tautomerization) to achieve the thermodynamically stable, aromatic pyrazole ring system.
Kinetic and Thermodynamic Aspects of Transformations
When using substituted hydrazines, the cyclocondensation reaction can lead to two different regioisomers (e.g., a 3-amino vs. a 5-aminopyrazole derivative). The distribution of these products is governed by the principles of kinetic and thermodynamic control. researchgate.netmdpi.com
Kinetic Control: The kinetically controlled product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. In pyrazole synthesis, this often involves the attack of the more nucleophilic nitrogen of the substituted hydrazine. These conditions are typically achieved at lower temperatures with strong, non-equilibrating bases. nih.govresearchgate.net For instance, Fandrick et al. demonstrated that using sodium ethoxide at 0 °C favored the formation of the 3-aminopyrazole (B16455) isomer, the kinetic product, from the reaction of methyl hydrazine and an ethyl 2-cyano-3-ethoxyacrylate. nih.gov
Thermodynamic Control: The thermodynamically controlled product is the most stable isomer. Its formation is favored under conditions that allow for the equilibration of intermediates or the reversal of the initial reaction steps. This typically involves higher temperatures and weaker bases or acidic conditions, allowing the reaction to proceed to the lowest energy state. nih.govmdpi.com In the same study by Fandrick et al., conducting the reaction in ethanol (B145695) at 70 °C led to the 5-aminopyrazole, the more thermodynamically stable product. nih.gov
The specific substituents on both the hydrazine and the 1,3-dielectrophile play a crucial role in determining both the kinetic and thermodynamic preferences due to steric and electronic effects.
Tautomerism Studies within the Pyrazole-5-amine Framework
The pyrazole-5-amine scaffold is subject to prototropic tautomerism, a key feature that influences its chemical reactivity and physical properties. Two primary forms of tautomerism are relevant for this structure. guidechem.comwikipedia.org
Annular Tautomerism: Like other NH-pyrazoles, this compound can exist in two annular tautomeric forms. This involves the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. The position of the tosyl group at C4 and the amine group at C5 makes the two ring nitrogens non-equivalent, leading to distinct tautomers. The relative stability and population of these tautomers are influenced by the nature of substituents, the solvent, and whether the compound is in solution or in the solid state. wikipedia.org
Amine-Imino Tautomerism: A second type of tautomerism involves the exocyclic amino group. The proton can shift from the amino group to a ring nitrogen, resulting in an imino form (a pyrazolin-5-imine). However, extensive experimental and theoretical studies on various 3(5)-aminopyrazoles have shown that the amino tautomer is significantly more stable, and the imino forms are generally not observed in significant quantities. wikipedia.org The aromaticity of the pyrazole ring strongly favors the amino form.
Therefore, for this compound, the most relevant equilibrium is the annular tautomerism between the 1H and 2H forms.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformational Analysis
In a related structure, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]ethan-1-one, the tolyl ring of the sulfonyl group is approximately perpendicular to the pyrazole (B372694) ring, with a reported interplanar angle of 82.92 (1)°. The conformation is further stabilized by intramolecular hydrogen bonds. For instance, an N-H···O hydrogen bond can form between one of the amino hydrogen atoms and a sulfonyl oxygen atom. Additionally, intermolecular interactions, including hydrogen bonds and π–π stacking, play a crucial role in the solid-state packing of these molecules. In the case of the ethyl carboxylate derivative, π–π interactions are observed between the benzene (B151609) and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.680 (3) Å.
Table 1: Selected Conformational Data for 4-Tosyl-1H-pyrazol-5-amine Analogs
| Feature | Compound | Value |
|---|---|---|
| Dihedral Angle (Benzene-Pyrazole) | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 77.48 (3)° |
| Interplanar Angle (Tolyl-Pyrazole) | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]ethan-1-one | 82.92 (1)° |
| Intramolecular Hydrogen Bond | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]ethan-1-one | N-H···O (Amino to Sulfonyl) |
| π–π Stacking Distance | Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | 3.680 (3) Å |
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) has become an indispensable tool for the structural elucidation of pyrazole derivatives. DFT calculations are widely used to optimize molecular geometries and predict spectroscopic properties, which can then be compared with experimental data to confirm the synthesized structures. rsc.orgnih.govrsc.org
For various pyrazole systems, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p) or TZVP, have been successfully employed to calculate optimized geometrical parameters (bond lengths and angles). nih.gov These theoretical calculations provide a high level of agreement with experimental data obtained from X-ray crystallography. nih.gov For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to determine the most stable geometry, revealing a planar conformation. nih.gov The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum on the potential energy surface. rsc.org
Furthermore, DFT is instrumental in predicting NMR chemical shifts (¹H and ¹³C), which are crucial for characterizing molecules in solution. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com The accuracy of these predictions can depend on the choice of functional and basis set, but they provide valuable support for the interpretation of experimental NMR spectra. nih.govmdpi.com
Predictive Studies of Reaction Pathways and Transition States
Computational studies, particularly using DFT, are employed to investigate the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. These studies can predict reaction pathways, identify intermediates, and calculate the energy barriers associated with transition states.
For the synthesis of pyrazoles, which often involves the condensation of hydrazines with β-dicarbonyl compounds or their equivalents, theoretical studies can elucidate the regioselectivity of the reaction. The widely recognized Knorr pyrazole synthesis, for example, has been the subject of kinetic and mechanistic investigation, with recent studies revealing unexpectedly complex reaction pathways involving autocatalysis and previously unconsidered intermediates. rsc.org DFT studies are being used to further understand the prominence of different reaction pathways in such syntheses. rsc.org
In the formation of the pyrazole ring from ethoxymethylenemalononitrile (B14416) and hydrazine (B178648), a theoretical investigation using DFT was conducted to explore the structural and kinetic aspects of the reaction. researchgate.net Such studies calculate the activation energies for different potential pathways, helping to determine the most favorable reaction mechanism. Proposed mechanisms for pyrazole synthesis often involve a sequence of steps such as Michael addition, cyclization, dehydration, and aromatization. nih.gov Computational modeling of these steps can provide a detailed energy profile of the entire reaction coordinate, offering insights that are difficult to obtain through experimental means alone. wuxiapptec.comyoutube.com
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. DFT calculations are a key method for analyzing this structure through various means, including Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the generation of Molecular Electrostatic Potential (MEP) maps. researchgate.netresearchgate.netwalisongo.ac.id
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) MEP maps provide a visual representation of the charge distribution on the molecular surface. researchgate.net These maps use a color scale to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For pyrazole derivatives, MEP maps typically show negative potential (often colored red or orange) around nitrogen atoms and oxygen atoms of the sulfonyl group, indicating these are the most likely sites for electrophilic attack. nih.govresearchgate.netresearchgate.net Positive potential regions (colored blue) are usually found around the amino and hydrogen atoms, suggesting susceptibility to nucleophilic attack. researchgate.net
4 Tosyl 1h Pyrazol 5 Amine As a Versatile Synthetic Building Block
Precursor for Complex Heterocyclic Systems
4-Tosyl-1H-pyrazol-5-amine serves as a pivotal precursor in the synthesis of a variety of complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole (B372694) ring, allows for versatile cyclization reactions with various bielectrophiles. beilstein-journals.orgnih.govnih.gov The tosyl group at the 4-position acts as an electron-withdrawing group, influencing the reactivity of the pyrazole core, and can also serve as a leaving group or a handle for further functionalization in subsequent synthetic steps.
This compound is particularly valuable in constructing fused pyrazole systems, which are of significant interest in medicinal chemistry due to their structural resemblance to purine bases found in DNA and RNA. beilstein-journals.orgnih.gov Key examples of complex heterocyclic systems synthesized from 5-aminopyrazole precursors like this compound include:
Pyrazolo[1,5-a]pyrimidines: These are synthesized by reacting 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.gov The reaction proceeds via a condensation-cyclization sequence, where the exocyclic amino group of the pyrazole attacks one of the carbonyl groups, followed by cyclization involving the endocyclic nitrogen of the pyrazole ring. The regioselectivity of the cyclization can be controlled by the reaction conditions and the nature of the substituents on both reactants. nih.govresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for achieving this transformation. nih.gov
Pyrazolo[3,4-d]pyrimidines: This isomeric scaffold, a well-known purine isostere, is typically formed through the cyclization of 5-aminopyrazole-4-carbonitrile or carboxamide derivatives with various one-carbon electrophiles. nih.govnih.gov For instance, the cyclization of an ortho-amino ester of a pyrazole with nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov
Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazines: These nitrogen-rich heterocycles are constructed by annulating a 1,3,5-triazine ring onto the pyrazole scaffold. nih.govresearchgate.net This is often achieved by reacting the 5-aminopyrazole with reagents that can provide the necessary N-C-N fragment, such as cyanamide or isothiocyanates, followed by cyclization. nih.gov These compounds have been investigated as inhibitors of enzymes like thymidine phosphorylase. nih.gov
Pyrazolo[3,4-b]pyridines: The synthesis of this heterocyclic system often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.com The reaction with non-symmetrical dicarbonyl compounds can lead to the formation of two different regioisomers, and the outcome depends on the relative electrophilicity of the two carbonyl groups. mdpi.com
The versatility of this compound as a precursor is summarized in the table below, showcasing the variety of heterocyclic cores that can be accessed.
| Starting Material Precursor | Reagent | Resulting Heterocyclic System |
| 5-Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine |
| 5-Aminopyrazole-4-carboxylate | Nitrile | Pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov |
| 5-Aminopyrazole | Isothiocyanate/Carbodiimide | Pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine-2-thioxo-4-one nih.gov |
| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine mdpi.com |
Role in the Construction of Functionalized Molecules
Beyond its use in creating core heterocyclic scaffolds, this compound is instrumental in the construction of highly functionalized molecules. The pyrazole ring and its substituents provide multiple points for diversification, allowing for the introduction of various chemical moieties to modulate the physicochemical and biological properties of the final compounds.
The primary amino group is a key functional handle. It can be acylated, alkylated, or used in cyclization reactions, as discussed previously. nih.govkit.edu Furthermore, the tosyl group at the 4-position can be exploited in cross-coupling reactions. Although the tosyl group itself is not typically used directly in standard cross-coupling, the pyrazole ring can be halogenated and subsequently used in reactions like the Suzuki or Sonogashira couplings to introduce aryl or alkynyl groups. nih.govnih.gov
For example, after the formation of a pyrazolo[1,5-a]pyrimidine core, a halogen atom can be introduced, which then participates in palladium-catalyzed cross-coupling reactions to attach complex fragments, such as indole-4-boronic acid pinacol ester. nih.gov This strategy allows for the late-stage functionalization of the molecule, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. researchgate.net
The synthetic sequence can involve:
Formation of the fused heterocyclic system (e.g., pyrazolo[1,5-a]pyrimidine) from the aminopyrazole precursor.
Halogenation of the newly formed ring system.
Palladium-catalyzed cross-coupling with a boronic acid or ester to introduce a new aryl or heteroaryl group. nih.gov
Further modifications, such as reductive amination, to introduce amine-containing side chains. nih.gov
This approach highlights the role of the aminopyrazole building block not just as a passive scaffold but as an active participant in a synthetic strategy geared towards molecular complexity and functional diversity. The resulting functionalized molecules have been explored for various applications, including as kinase inhibitors. researchgate.net
Synthetic Utility in Multi-step Organic Synthesis
The utility of this compound extends to its role as a reliable and versatile intermediate in multi-step organic synthesis. Its stable structure and predictable reactivity make it an ideal starting point for complex synthetic campaigns aimed at producing novel therapeutic agents or materials. nih.govias.ac.inekb.eg
In a typical multi-step synthesis, the aminopyrazole core is carried through several transformations. A common synthetic strategy involves:
Initial Cyclization: The aminopyrazole is first reacted to form a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine. nih.govias.ac.in
Functional Group Installation: Key functional groups are then installed on this core structure. For instance, hydroxyl groups can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). nih.gov
Nucleophilic Substitution: The installed chloro groups are then displaced by various nucleophiles, such as morpholine or other amines, to introduce diversity. nih.gov
Cross-Coupling Reactions: As mentioned, palladium-catalyzed reactions are frequently employed to build more complex structures by forming new carbon-carbon bonds. nih.govekb.eg
Final Modifications: The synthesis may conclude with final-stage modifications, such as deprotection steps or the transformation of existing functional groups (e.g., reduction of a nitro group or oxidation of an alcohol). nih.gov
The tosyl group on the initial pyrazole can play a crucial role throughout this process. It can direct the regioselectivity of certain reactions or be chemically modified in later steps. The inherent functionality of the aminopyrazole allows for a modular approach to synthesis, where different fragments can be introduced systematically to explore chemical space. researchgate.netekb.eg This modularity is a significant advantage in medicinal chemistry for the development of lead compounds. nih.govekb.eg
The table below outlines a representative multi-step synthetic sequence starting from a 5-aminopyrazole derivative.
| Step | Reaction Type | Reagents and Conditions | Purpose |
| 1 | Cyclocondensation | Diethyl malonate, EtONa, reflux | Formation of pyrazolo[1,5-a]pyrimidine-5,7-diol core nih.gov |
| 2 | Chlorination | POCl₃, 80 °C | Conversion of diol to 5,7-dichloro derivative nih.gov |
| 3 | Nucleophilic Aromatic Substitution | Morpholine, K₂CO₃, acetone | Introduction of a morpholine substituent at C7 nih.gov |
| 4 | Suzuki Coupling | Indole-4-boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃, DME, reflux | C-C bond formation to attach an indole moiety at C5 nih.gov |
| 5 | Reductive Amination | Amine, sodium triacetoxyborohydride, DCM | Introduction of a functionalized side chain nih.gov |
This systematic, step-wise approach underscores the value of this compound as a foundational building block in the rational design and synthesis of complex, functional organic molecules. researchgate.netias.ac.innih.gov
Analytical and Spectroscopic Characterization in Research
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Mass Spectrometry (MS) analysis of derivatives provides insight into the stability and fragmentation of the tosylated aminopyrazole core. For example, the GC/MS fragmentation pattern of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate shows a molecular ion peak (M⁺) at m/z 309. nih.govresearchgate.net Key fragments are observed at m/z 155, corresponding to the tosyl group, and m/z 91 for the tropylium (B1234903) ion derived from the tolyl moiety. nih.govresearchgate.net This indicates a common fragmentation pathway involving the cleavage of the sulfonyl-pyrazole bond. The parent compound, 4-Tosyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃O₂S), has a calculated molecular weight of 253.28 g/mol , and would be expected to show a corresponding molecular ion peak in its mass spectrum.
Table 2: GC/MS Fragmentation Data for Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate
| m/z | Relative Intensity (%) | Putative Fragment |
| 309 | 8.37 | [M]⁺ |
| 245 | 6.07 | [M - C₄H₅O₂]⁺ |
| 155 | 12.81 | [C₇H₇SO₂]⁺ (Tosyl) |
| 91 | 33.88 | [C₇H₇]⁺ (Tropylium) |
| 63 | 91.51 | |
| 44 | 100 |
Data sourced from nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. While specific HRMS data for this compound was not found, it is a standard technique used to confirm the composition of newly synthesized analogues.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectra of this compound derivatives consistently show absorption bands that confirm the key structural features.
The amino (–NH₂) group is characterized by two distinct stretching bands: one for asymmetric and one for symmetric stretching. These are typically observed in the range of 3300–3500 cm⁻¹. For instance, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one displays NH₂ stretching vibrations at 3468 and 3366 cm⁻¹. iucr.org Another key functional group, the sulfonyl (–SO₂) moiety of the tosyl group, exhibits strong characteristic absorptions corresponding to its asymmetric and symmetric stretching modes, although these are not always explicitly assigned in the provided data. The C=N bond within the pyrazole (B372694) ring also gives rise to a stretching band, reported around 1615 cm⁻¹ for a carboxylate derivative. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound
| Functional Group | Frequency (cm⁻¹) | Compound |
| N-H Stretch (Amino) | 3480 | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate nih.govresearchgate.net |
| N-H Stretch (Amino) | 3468, 3366 | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one iucr.org |
| C=N Stretch (Pyrazole) | 1615 | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate nih.govresearchgate.net |
| C=O Stretch | 1693 | Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate nih.govresearchgate.net |
| C=O Stretch | 1691 | 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one iucr.org |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive proof of molecular structure and offers detailed insights into the three-dimensional arrangement of atoms and intermolecular interactions in the solid state. The crystal structures of several derivatives of this compound have been determined, revealing key conformational features.
The analysis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/n. researchgate.net A significant structural feature is the relative orientation of the aromatic rings; the benzene (B151609) ring of the tosyl group and the pyrazole ring are substantially twisted with respect to each other, with a dihedral angle of 77.48 (3)°. nih.govresearchgate.net Similarly, in the structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, the tolyl and pyrazole rings are approximately perpendicular, with an interplanar angle of 82.92 (1)°. nih.goviucr.org This perpendicular arrangement appears to be a characteristic conformational preference for this class of compounds in the solid state. The crystal packing is often stabilized by a network of hydrogen bonds involving the amino group and sulfonyl oxygens. nih.govresearchgate.netiucr.org
Table 4: Crystallographic Data for Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 309.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.27869 (7) |
| b (Å) | 15.43607 (12) |
| c (Å) | 15.27141 (13) |
| β (°) | 96.2633 (9) |
| Volume (ų) | 1471.24 (2) |
| Z | 4 |
Data sourced from nih.govresearchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is compared against the calculated theoretical values based on the proposed empirical formula to verify the compound's purity and composition.
For ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (C₁₃H₁₅N₃O₄S), the calculated elemental composition is C, 50.47%; H, 4.89%; N, 13.58%. The experimentally found values were C, 50.49%; H, 4.90%; N, 13.55%, which are in excellent agreement. nih.govresearchgate.net Similarly, for 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one (C₁₉H₁₉N₃O₅S), the calculated values were C, 56.85%; H, 4.77%; N, 10.47%; S, 7.99%, while the found values were C, 56.6%; H, 4.9%; N, 10.7%; S, 7.8%. iucr.org For the parent compound, this compound, the theoretical elemental composition has been calculated as follows.
Table 5: Elemental Analysis Data for this compound and a Derivative
| Compound | Formula | Element | Calculated (%) | Found (%) |
| This compound | C₁₀H₁₁N₃O₂S | C | 47.42 | - |
| H | 4.38 | - | ||
| N | 16.59 | - | ||
| S | 12.66 | - | ||
| Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate nih.govresearchgate.net | C₁₃H₁₅N₃O₄S | C | 50.47 | 50.49 |
| H | 4.89 | 4.90 | ||
| N | 13.58 | 13.55 |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted 5-aminopyrazoles is well-established, often involving the condensation of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. However, the specific and efficient introduction of a tosyl group at the C4 position presents a unique challenge that invites the development of novel synthetic strategies. While methods for creating 4-sulfonyl and 4-sulfonamide pyrazoles exist, future research should prioritize sustainability, efficiency, and selectivity. nih.gov
Future avenues for exploration include:
Catalytic C-H Sulfonylation: Moving beyond traditional methods, research into the direct C-H sulfonylation of 5-aminopyrazole precursors would be a significant advancement. This approach, potentially using transition-metal catalysts, would offer an atom-economical route, minimizing waste and avoiding the need for pre-functionalized substrates.
Multi-Component Reactions (MCRs): Designing a one-pot, multi-component reaction to assemble the 4-tosyl-1H-pyrazol-5-amine core from simple, readily available starting materials would be a highly efficient and sustainable strategy. An MCR could involve, for example, a tosylated three-carbon component, a hydrazine (B178648) source, and a source of the C5-amine.
Flow Chemistry Synthesis: The use of continuous flow reactors could offer improved safety, scalability, and reaction control for the synthesis of this compound. Flow chemistry can enable the use of reaction conditions that are challenging in batch processes, potentially leading to higher yields and purity.
Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of green solvents like water or ethanol (B145695), coupled with energy-efficient methodologies such as microwave or ultrasonic irradiation, could significantly reduce the environmental impact of the synthesis. mdpi.com
A comparative table of potential synthetic goals is presented below.
| Synthetic Aspect | Traditional Approach | Future Sustainable Goal |
| Sulfonyl Group Introduction | Multi-step synthesis via halogenated pyrazole (B372694) intermediate | Direct C-H sulfonylation |
| Reaction Type | Stepwise condensation and substitution | One-pot multi-component reaction |
| Solvent Use | Use of volatile organic compounds (VOCs) | Aqueous media or solvent-free conditions |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasonic irradiation |
Exploration of New Reactivity Modes and Derivatization Pathways
The unique electronic nature of this compound, with its juxtaposition of an amino group and a tosyl group, suggests a wide range of unexplored reactivity. The amino group can act as a nucleophile or a directing group, while the tosyl group strongly influences the electron density of the pyrazole ring, activating or deactivating certain positions towards electrophilic or nucleophilic attack.
Key areas for future investigation include:
Electrophilic Substitution: The interplay between the activating amino group and the deactivating tosyl group on the pyrazole ring's reactivity towards electrophiles is a critical area for study. Investigating reactions like halogenation, nitration, and acylation could reveal unique regiochemical outcomes.
Derivatization of the Amino Group: The C5-amino group is a prime handle for derivatization. Acylation, sulfonylation, and alkylation reactions could be explored to generate a library of novel compounds. Furthermore, the amino group could be converted into a diazonium salt, opening pathways to a variety of other functional groups through Sandmeyer-type reactions.
Metal-Catalyzed Cross-Coupling: If the pyrazole ring can be halogenated, the resulting halo-pyrazole would be an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide range of aryl, alkyl, and alkynyl substituents, dramatically expanding the chemical space accessible from this scaffold.
Cycloaddition Reactions: Investigating the potential of the pyrazole ring or derivatives to participate in cycloaddition reactions, such as Diels-Alder reactions, could lead to the formation of complex fused heterocyclic systems. rsc.org
Advanced Computational Studies for Deeper Mechanistic Understanding
To guide and accelerate synthetic and reactivity studies, advanced computational chemistry offers a powerful, predictive tool. researchgate.net Theoretical investigations can provide fundamental insights into the structure, properties, and reactivity of this compound that are difficult to obtain through experimental means alone. researchgate.net
Future computational research should focus on:
Structural and Electronic Analysis: Using Density Functional Theory (DFT), researchers can calculate the molecule's optimal geometry, electron density distribution, and frontier molecular orbitals (HOMO/LUMO). nih.gov This would clarify the electronic influence of the competing amino and tosyl groups and predict the most likely sites for electrophilic and nucleophilic attack.
Tautomerism Studies: Pyrazoles can exist in different tautomeric forms. Computational studies can determine the relative stability of the possible tautomers of this compound in various solvents, which is crucial for understanding its reactivity. purkh.com
Reaction Mechanism Elucidation: Theoretical modeling can be used to map the potential energy surfaces of proposed synthetic reactions. This allows for the calculation of activation barriers and the identification of transition states and intermediates, providing a detailed mechanistic understanding that can be used to optimize reaction conditions.
Prediction of Spectroscopic Properties: Calculating properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the characterization of the compound and its derivatives, providing a valuable link between theory and experiment.
| Computational Study | Objective |
| DFT Calculations | Determine electron distribution, HOMO/LUMO energies, and reactive sites. |
| Tautomer Stability Analysis | Predict the dominant tautomeric form in different environments. |
| Transition State Modeling | Elucidate reaction mechanisms and predict activation energies for synthesis and derivatization. |
| Spectra Prediction | Aid in the structural confirmation of newly synthesized compounds. |
Application as Building Blocks for Diverse Chemical Scaffolds
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The unique substitution pattern of this compound makes it an attractive, yet untapped, building block for the synthesis of novel and complex molecules with potential biological activity or material properties.
Promising avenues for its application include:
Medicinal Chemistry: The compound could serve as a starting point for the synthesis of libraries of potential therapeutic agents. The pyrazole core is known to interact with various biological targets, and the amino and tosyl groups provide vectors for diversification to target specific enzymes or receptors. researchgate.net For instance, many protein kinase inhibitors feature a pyrazole core.
Fused Heterocyclic Systems: The amino group and an adjacent ring nitrogen can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores. researchgate.net
Agrochemicals: Substituted pyrazoles are widely used as herbicides, insecticides, and fungicides. The unique electronic and steric properties of this compound could be leveraged to develop new agrochemicals with novel modes of action.
Functional Materials: The aromatic nature of the pyrazole ring and the potential for derivatization suggest applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors.
| Potential Application | Target Scaffold/System | Rationale |
| Medicinal Chemistry | Kinase Inhibitors, GPCR Ligands | Pyrazole is a known bioisostere and privileged scaffold. nih.gov |
| Fused Heterocycles | Pyrazolo[3,4-d]pyrimidines | Utilizes the inherent reactivity of the 5-amino-pyrazole structure. researchgate.net |
| Agrochemicals | Novel Pesticides/Herbicides | The pyrazole core is a proven toxophore in agrochemistry. |
| Materials Science | Organic Electronics, Dyes | Aromatic, electronically tunable scaffold. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
